(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
Tert-butyl esters are a class of organic compounds that are commonly used as protecting groups in organic synthesis . They are stable under a variety of conditions and can be selectively deprotected when needed .
Synthesis Analysis
Tert-butyl esters can be synthesized from various alcohols and substituted phenols using tert-butyl bromide in the presence of a catalyst . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of reactions. For example, they can be converted into esters and amides in one-pot under air using PCl3 . They can also be converted into acid chlorides using SOCl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a tert-butyl ester would depend on the specific compound. For example, tert-butyl acetoacetate is a colorless liquid with a fruity odor, a boiling point of 208°F, and a specific gravity of 0.87 .Scientific Research Applications
Synthesis of Pyrrole Derivatives
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in the synthesis of pyrrole derivatives, which are important in medicinal chemistry. For example, it is utilized in the production of pyrrole precursors for prodigiosin, a compound with notable biological activity. The reaction of related pyrrole carboxylic acid tert-butyl esters with singlet oxygen forms intermediates that couple with nucleophiles to yield diverse pyrroles, including bipyrroles, serving as precursors for prodigiosin and its analogs (Wasserman et al., 2004).
Creation of Specialized Esters
The compound is also instrumental in the preparation of specialized esters. The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters, which were previously unknown, has been reported using similar tert-butyl ester compounds. These pyrrole esters are generated through cycloaddition and oxidation processes, followed by removal of the tert-butyl group under specific conditions, demonstrating the versatility of tert-butyl esters in synthetic chemistry (Dolbier & Zheng, 2009).
Development of Organic Synthesis Methods
Additionally, (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester plays a role in the development of new methods for organic synthesis. For instance, it is used in the in situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides, facilitating the direct synthesis of 2-benzylpyrrolidines. This highlights its utility in creating organozinc reagents and in the protection of carboxylic acids (Massah et al., 2010).
Enantioselective Synthesis
The compound is also involved in enantioselective synthesis processes. For example, a highly efficient synthesis method for (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid using a nitrile anion cyclization strategy was developed. This process, involving a catalytic asymmetric reduction and conjugate addition, demonstrates the compound's role in producing chiral pyrrolidine derivatives with high yield and enantioselectivity (Chung et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462079 | |
Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
338945-22-5 | |
Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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